molecular formula C9H16BrNSSi B1519788 5-Bromo-2-(tert-butyldimethylsilyl)thiazole CAS No. 1092351-70-6

5-Bromo-2-(tert-butyldimethylsilyl)thiazole

Cat. No.: B1519788
CAS No.: 1092351-70-6
M. Wt: 278.29 g/mol
InChI Key: BGLPSYCSWHSYBG-UHFFFAOYSA-N
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Description

5-Bromo-2-(tert-butyldimethylsilyl)thiazole is a chemical compound with the molecular formula C9H16BrNSSi. It is a brominated thiazole derivative with a tert-butyldimethylsilyl group attached to the second position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(tert-butyldimethylsilyl)thiazole typically involves the bromination of 2-(tert-butyldimethylsilyl)thiazole. The reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(tert-butyldimethylsilyl)thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the bromine atom.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of oxidized thiazole derivatives.

  • Reduction: Reduction reactions can produce this compound derivatives with reduced bromine content.

  • Substitution: Nucleophilic substitution reactions can result in the formation of thiazole derivatives with various functional groups attached to the thiazole ring.

Scientific Research Applications

5-Bromo-2-(tert-butyldimethylsilyl)thiazole has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be employed in the study of biological systems and the development of new bioactive molecules.

  • Industry: It is used in the production of materials and chemicals with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 5-Bromo-2-(tert-butyldimethylsilyl)thiazole exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

5-Bromo-2-(tert-butyldimethylsilyl)thiazole is similar to other brominated thiazole derivatives, such as 5-bromo-2-(methylthio)thiazole and 5-bromo-2-(phenylthio)thiazole. the presence of the tert-butyldimethylsilyl group makes it unique, as this group provides enhanced stability and reactivity compared to other substituents. The tert-butyldimethylsilyl group also makes the compound more resistant to hydrolysis and other chemical transformations, which can be advantageous in certain applications.

Conclusion

This compound is a versatile compound with a range of applications in scientific research and industry. Its unique chemical properties and potential uses make it an important tool in the fields of chemistry, biology, medicine, and industry. Further research and development of this compound could lead to new discoveries and advancements in various scientific disciplines.

Properties

IUPAC Name

(5-bromo-1,3-thiazol-2-yl)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNSSi/c1-9(2,3)13(4,5)8-11-6-7(10)12-8/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLPSYCSWHSYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656789
Record name 5-Bromo-2-[tert-butyl(dimethyl)silyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-70-6
Record name 5-Bromo-2-[tert-butyl(dimethyl)silyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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